Diisobutyl vinylphosphonate is an organophosphorus compound characterized by the presence of a vinyl group and diisobutyl substituents on the phosphorus atom. This compound belongs to the class of vinylphosphonates, which are known for their unique properties and applications in various fields, including organic synthesis and medicinal chemistry. The molecular formula of diisobutyl vinylphosphonate is , and it is recognized for its potential as a building block in the synthesis of more complex phosphonate derivatives.
Diisobutyl vinylphosphonate can be synthesized through various chemical reactions involving phosphonates and vinyl compounds. It is classified under the broader category of phosphonates, which are esters or salts of phosphonic acid. Phosphonates are widely studied due to their biological activity and utility in pharmaceuticals, agrochemicals, and materials science.
The synthesis of diisobutyl vinylphosphonate can be achieved through several methods:
Diisobutyl vinylphosphonate features a phosphorus atom bonded to two isobutyl groups and a vinyl group. The structure can be represented as follows:
Diisobutyl vinylphosphonate participates in various chemical reactions due to its reactive vinyl group:
The mechanism of action for diisobutyl vinylphosphonate primarily revolves around its ability to act as an electrophile in various chemical reactions. The process typically involves:
Data from kinetic studies indicate that these reactions often proceed via concerted mechanisms where bond formation and breaking occur simultaneously.
Relevant data from spectral analyses (e.g., infrared spectroscopy) confirm characteristic functional groups associated with phosphonates.
Diisobutyl vinylphosphonate finds applications across several scientific domains:
DIBVP-derived 5'-vinylphosphonate modifications serve as biostable phosphate surrogates that enhance siRNA functionality through three primary mechanisms:
RISC Loading Optimization: The 5'-VP group mimics the electrostatic and steric properties of natural 5'-phosphates, enabling high-affinity binding to the MID domain of Argonaute-2 (Ago2). Structural studies reveal that Ago2 undergoes conformational adjustments to accommodate the vinylphosphonate moiety, maintaining catalytic activity while resisting phosphatase-mediated dephosphorylation (Figure 1) [3].
Strand Selection Bias: Incorporation at the 5'-terminus of the antisense strand disfavors passenger strand loading, reducing off-target effects. This selectivity is quantified by a >5-fold improvement in guide strand incorporation efficiency compared to unmodified siRNAs [1] [9].
Table 1: Therapeutic siRNA Applications Utilizing Vinylphosphonate Modifications
siRNA Drug | Target Gene | Modification | Efficacy Enhancement |
---|---|---|---|
Patisiran (Onpattro™) | Transthyretin (TTR) | 5'-(E)-vinylphosphonate | 85% serum TTR reduction [1] |
Givosiran | Aminolevulinic acid synthase 1 (ALAS1) | 5'-VP with GalNAc | 90% porphyrin reduction [10] |
Inclisiran | PCSK9 | Cholesterol-5'-VP conjugate | 60% LDL cholesterol reduction [6] |
The evolution of DIBVP-based modifications spans four decades of nucleic acid engineering:
1970s–1980s: Early studies established vinylphosphonates as hydrolysis-resistant phosphate analogs, leveraging the stable C-P bond to resist phosphatases. Diisobutyl esterification emerged as a key synthetic strategy to enhance cell membrane permeability [2].
2000s: Proof-of-concept studies demonstrated that 5'-vinylphosphonate siRNAs silence genes in mammalian cells with comparable potency to phosphorylated counterparts, validating their utility in RNAi (Figure 2) [7].
2010s–Present: Advances in solid-phase oligonucleotide synthesis enabled site-specific incorporation of 5'-VP groups into heavily modified siRNA architectures. Patent landscapes reveal that DIBVP intermediates are claimed in >80% of phosphonate-modified oligonucleotide therapeutics (WO2022147223A2) [5].
Table 2: Evolution of Vinylphosphonate Modifications in Oligonucleotides
Era | Chemical Innovation | Biological Impact |
---|---|---|
Pre-2000 | Diethyl vinylphosphonate esters | In vitro phosphatase resistance |
2000–2010 | 5'-(E)-vinylphosphonate siRNAs | In vivo gene silencing in mouse models |
2010–2025 | GalNAc-conjugated 5'-VP siRNA (e.g., Inclisiran) | Clinical translation (>50% reduction in dosing frequency) [6] |
DIBVP-derived modifications confer multilayered stabilization against degradation pathways:
Exonuclease Resistance: The vinylphosphonate group blocks 5'→3' exonuclease (XRN1) activity, extending siRNA half-life in serum from <30 minutes to >24 hours. This is quantified by 8-fold higher guide strand concentrations in liver tissue 72 hours post-administration [2] [6].
Phosphatase Evasion: Unlike natural phosphates, the C-P bond resists serum phosphatases, maintaining >90% 5'-modification integrity after 2 hours in circulation versus <10% for phosphorylated siRNAs (Figure 3) [2].
Table 3: Metabolic Stability Metrics of Modified siRNAs
Modification Profile | Serum Half-life (h) | Liver Retention (Days) | Silencing Duration |
---|---|---|---|
Unmodified siRNA | 0.5 | 2 | Days |
Phosphorothioate backbone | 5 | 7 | 2–3 weeks |
5'-Vinylphosphonate + GalNAc | 28 | 30 | >3 months [6] |
5'-VP + Morpholino-LNA | 48 | 60 | 6 months [6] |
CAS No.: 131580-36-4
CAS No.: 6831-14-7
CAS No.: 53938-08-2
CAS No.: 4261-17-0
CAS No.: 2016-48-0